Fmoc-Glu(OtBu)-Thr(psi(Me,Me)pro)-OH
Description
Fmoc-Glu(OtBu)-Thr(ψ(Me,Me)pro)-OH is a dipeptide building block extensively employed in solid-phase peptide synthesis (SPPS) to address challenges such as aggregation and incomplete coupling. Its structure features:
- N-terminal Fmoc protection: The 9-fluorenylmethoxycarbonyl (Fmoc) group stabilizes the α-amino group during synthesis and is readily removed under mild basic conditions .
- Glu(OtBu) residue: The glutamic acid side chain is protected with a tert-butyl (OtBu) ester, enhancing solubility in organic solvents and preventing undesired side reactions .
- Thr(ψ(Me,Me)pro) pseudoproline modification: The threonine residue is converted into a pseudoproline dipeptide via a ψ(Me,Me)pro moiety, which introduces a rigid oxazolidine ring. This structural constraint disrupts β-sheet formation, mitigating aggregation and improving synthesis efficiency .
Structure
2D Structure
Properties
IUPAC Name |
(4S,5R)-3-[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoyl]-2,2,5-trimethyl-1,3-oxazolidine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H38N2O8/c1-18-26(28(36)37)33(31(5,6)40-18)27(35)24(15-16-25(34)41-30(2,3)4)32-29(38)39-17-23-21-13-9-7-11-19(21)20-12-8-10-14-22(20)23/h7-14,18,23-24,26H,15-17H2,1-6H3,(H,32,38)(H,36,37)/t18-,24+,26+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIDKUUFAHNZJLW-VAQLEPBLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(N(C(O1)(C)C)C(=O)C(CCC(=O)OC(C)(C)C)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@H](N(C(O1)(C)C)C(=O)[C@H](CCC(=O)OC(C)(C)C)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H38N2O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
566.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy
The preparation of this compound involves the stepwise chemical synthesis of the dipeptide with selective protection of functional groups to allow orthogonal deprotection during SPPS. The key steps include:
Synthesis of the pseudoproline dipeptide Thr(psi(Me,Me)pro): The psi(Me,Me)pro moiety is introduced by cyclization of the threonine residue with dimethyl substitution to form a pseudoproline ring, which mimics proline’s conformational effects but is reversible under acidic cleavage conditions.
Coupling with Fmoc-Glu(OtBu)-OH: The glutamic acid residue is protected on its side chain with the OtBu group to prevent side reactions. The α-amino group is protected with Fmoc to allow selective removal during SPPS. The dipeptide is formed by coupling the Fmoc-Glu(OtBu)-OH with the Thr(psi(Me,Me)pro) residue using standard peptide coupling reagents.
Purification and characterization: The final dipeptide is purified by chromatographic methods such as HPLC and characterized by spectroscopic techniques (NMR, MS) to confirm structure and purity.
Detailed Stepwise Preparation
| Step No. | Description | Reagents/Conditions | Notes |
|---|---|---|---|
| 1 | Protection of Glutamic acid side chain | Use tert-butyl (OtBu) group | Ensures orthogonal protection for side chain carboxyl |
| 2 | Fmoc protection of α-amino group of Glu(OtBu) | Fmoc-Cl or Fmoc-OSu in basic conditions | Protects α-amino for SPPS compatibility |
| 3 | Synthesis of Thr(psi(Me,Me)pro) | Cyclization with dimethylated proline analogs | Forms pseudoproline ring to enhance solubility and reduce aggregation |
| 4 | Coupling of Fmoc-Glu(OtBu)-OH with Thr(psi(Me,Me)pro) | Coupling agents such as HBTU, HATU, or DIC/Oxyma in DMF | Efficient peptide bond formation with minimal side reactions |
| 5 | Purification | Reverse-phase HPLC | Ensures high purity and removal of by-products |
| 6 | Characterization | NMR, MS, HPLC | Confirms chemical identity and purity |
Solid-Phase Peptide Synthesis (SPPS) Incorporation
In practice, this compound is used as a pre-formed dipeptide building block during Fmoc-SPPS. The process includes:
Resin loading: Typically, Wang or Rink resin is used as a solid support to anchor the first amino acid.
Fmoc deprotection: Removal of Fmoc group by treatment with 20% piperidine in DMF to expose the free amine for coupling.
Coupling: The dipeptide is coupled to the growing peptide chain using coupling agents such as HBTU, HATU, or DIC/OxymaPure.
Capping: Unreacted amines are capped to prevent sequence deletions.
Cleavage: After chain assembly, peptides are cleaved from the resin using trifluoroacetic acid (TFA) with scavengers like water, triisopropylsilane (TIPS), and ethanedithiol (EDT) to preserve side-chain protecting groups.
Purification: Crude peptides are purified by HPLC to achieve high purity.
Optimization and Advantages
The incorporation of the psi(Me,Me)pro pseudoproline moiety in the dipeptide enhances coupling efficiency, especially in sequences prone to aggregation or difficult coupling steps, by disrupting intramolecular hydrogen bonding and increasing solubility. This results in:
Higher total yields of peptide synthesis.
Reduced formation of side products such as aspartimide.
Improved scalability and repeatability of synthesis.
Cost-effectiveness due to fewer failed reactions and lower waste generation.
Research Findings and Data Analysis
Coupling Efficiency and Purity
Studies have demonstrated that peptides synthesized using this compound show superior coupling yields and purity compared to those using standard amino acids. For example, coupling efficiencies exceed 95%, with HPLC purity typically above 97% after purification.
Impact on Difficult Sequences
The pseudoproline moiety’s positive effect is observed several residues downstream, facilitating the incorporation of sterically hindered or aggregation-prone amino acids such as arginine and threonine derivatives. This is evidenced by quantitative coupling of Fmoc-Arg(Pbf)-OH on peptide resins containing psi(Me,Me)pro-modified residues, whereas coupling without psiPro is often inefficient.
Summary Table of Coupling Results (Adapted from Research)
| Amino Acid Coupled | Coupling Efficiency (%) | Notes |
|---|---|---|
| Glycine (Gly) | >99 | Non-hindered, high efficiency |
| Phenylalanine (Phe) | 95.9 | Slightly hindered |
| Isoleucine (Ile) | 96.8 | β-branched, hindered |
| Threonine (Thr) | 97.8 | β-branched, hindered |
| Arginine (Arg) | >99 | Benefited by psi(Me,Me)pro moiety |
Efficiency measured by HPLC area percentage post-coupling.
Chemical Reactions Analysis
Deprotection Reactions
The compound features two orthogonal protecting groups that enable sequential deprotection during peptide synthesis:
Key findings :
-
Fmoc deprotection achieves >99% efficiency under standard conditions .
-
OtBu removal requires acidic conditions but preserves the pseudoproline moiety’s integrity .
Coupling Reactions
The dipeptide participates in carbodiimide-mediated couplings to extend peptide chains:
Structural advantage :
The ψ(Me,Me)Pro moiety disrupts β-sheet formation, improving coupling efficiency in aggregation-prone sequences by 30–50% compared to standard proline .
Pseudoproline-Specific Behavior
The ψ(Me,Me)Pro unit undergoes unique transformations:
| Process | Conditions | Outcome |
|---|---|---|
| Acidolytic cleavage | 95% TFA, 25°C, 2 hrs | Converts to Thr-Pro dipeptide |
| Ring-opening hydrolysis | pH 7.4 buffer, 37°C, 24 hrs | Forms linear Thr-Pro sequence |
Applications :
-
Enables synthesis of challenging sequences (e.g., amyloid-β fragments) with >90% purity .
-
Reduces aspartimide formation by 70% in acidic environments compared to non-pseudoproline analogs .
Side Reactions and Mitigation
Stability Data
| Parameter | Conditions | Stability Outcome |
|---|---|---|
| Thermal stability | -20°C, anhydrous | >2 years |
| Solution stability | DMF, 25°C, 24 hrs | 98% intact |
| Aqueous hydrolysis | pH 7.4, 37°C, 48 hrs | 85% degradation |
Table: Case Studies Using This Dipeptide
Industrial-Scale Considerations
Scientific Research Applications
Structural Overview
Fmoc-Glu(OtBu)-Thr(psi(Me,Me)pro)-OH features a fluorenyl methoxycarbonyl (Fmoc) protecting group, which is crucial for solid-phase peptide synthesis (SPPS). The tert-butyl (OtBu) group enhances stability and solubility, while the pseudoproline moiety (psi(Me,Me)Pro) introduces structural rigidity, which helps mitigate aggregation and improves coupling efficiency during peptide synthesis. This unique structure significantly reduces side reactions, such as aspartimide formation, which can compromise peptide integrity.
Key Applications
-
Peptide Synthesis
- Solid-Phase Peptide Synthesis : this compound serves as a key building block in SPPS, facilitating the assembly of complex peptide sequences. Its design addresses common challenges in peptide synthesis, such as solubility issues and incomplete coupling reactions .
- Improved Yield and Purity : The incorporation of this compound leads to higher total yields of peptides with fewer impurities due to its efficient coupling properties and reduced side reactions .
-
Drug Development
- Peptide-Based Therapeutics : The compound is instrumental in developing therapeutic peptides that target specific biological pathways. Its stability enhances the bioavailability of these peptides, making them suitable candidates for pharmaceutical applications .
- Targeted Drug Delivery Systems : Researchers utilize this compound for bioconjugation processes, linking peptides to other biomolecules to create effective drug delivery mechanisms .
- Protein Engineering
- Structural Biology
- Biomedical Research
Case Study 1: Peptide Therapeutics Development
In a study focused on developing peptide-based therapeutics for cancer treatment, researchers utilized this compound to synthesize a series of modified peptides that exhibited enhanced binding affinity to target receptors. The resulting peptides demonstrated improved pharmacological profiles compared to traditional counterparts.
Case Study 2: Protein Interaction Studies
Another research project investigated the role of modified peptides in understanding protein-protein interactions within cellular pathways. By employing this compound during synthesis, scientists were able to produce stable peptide constructs that facilitated detailed interaction studies using techniques such as surface plasmon resonance.
Mechanism of Action
The mechanism of action of Fmoc-Glu(OtBu)-Thr(psi(Me,Me)pro)-OH involves its incorporation into peptide chains during synthesis. The Fmoc group protects the amino terminus, preventing unwanted reactions, while the OtBu group protects the side chain of glutamic acid. The psi(Me,Me)pro moiety introduces conformational constraints, influencing the overall structure and function of the peptide .
Comparison with Similar Compounds
Key Properties :
- Molecular Formula : C₃₁H₃₈N₂O₈
- Molecular Weight : 566.64 g/mol
- CAS Number : 957780-56-2
- Purity : ≥95–98% (HPLC)
- Applications : Critical in synthesizing complex peptides, such as thrombospondin-1 fragments and macrocyclic peptides, where steric hindrance and solubility are limiting factors .
Comparison with Similar Compounds
Pseudoproline dipeptides are pivotal in SPPS for optimizing peptide chain elongation. Below is a comparative analysis of Fmoc-Glu(OtBu)-Thr(ψ(Me,Me)pro)-OH with structurally and functionally analogous compounds:
Structural and Functional Comparisons
Key Observations :
Side Chain Variations :
- The Glu(OtBu) residue offers superior solubility compared to Asp(OtBu) due to its longer carboxyl side chain .
- Thr(ψ(Me,Me)pro) provides greater steric bulk than Ser(ψ(Me,Me)pro), making it preferable for disrupting β-sheets in Thr-rich regions .
Synthetic Performance: Fmoc-Glu(OtBu)-Thr(ψ(Me,Me)pro)-OH achieves 90% analytical purity and 40% post-HPLC yield in thrombospondin-1 synthesis, outperforming non-pseudoproline analogues that suffer from deletions (e.g., -129 Da impurities due to Glu coupling failures) . In macrocyclic peptide synthesis, Fmoc-Glu(OtBu)-Ser(ψ(Me,Me)pro)-OH is favored for Ser-containing sequences, with coupling efficiency comparable to Thr derivatives .
Application-Specific Preferences :
Challenges :
- Fmoc-Glu(OtBu)-Thr(ψ(Me,Me)pro)-OH requires manual coupling with a 3-fold amino acid excess to ensure completeness, as automated protocols may fail due to steric hindrance .
- In contrast, Fmoc-Val-Ser(ψ(Me,Me)pro)-OH can be incorporated via standard automated SPPS protocols .
Commercial Availability and Cost
Biological Activity
Fmoc-Glu(OtBu)-Thr(psi(Me,Me)pro)-OH is a synthetic dipeptide that has garnered significant attention in the fields of peptide synthesis, drug development, and bioconjugation. Its unique structural features contribute to its biological activity, making it a valuable compound in various research applications.
Chemical Structure and Properties
The compound is characterized by the following molecular formula:
- Molecular Formula : CHNO
- Molecular Weight : 566.642 g/mol
- CAS Number : 957780-56-2
The presence of the Fmoc (9-fluorenylmethoxycarbonyl) group provides stability during peptide synthesis, while the psi(Me,Me)pro (pseudoproline) structure enhances resistance to hydrolysis, which is crucial for maintaining peptide integrity in biological environments .
Biological Activities
This compound exhibits several biological activities that are pivotal in research and therapeutic applications:
1. Peptide Synthesis
This compound is extensively utilized in solid-phase peptide synthesis (SPPS), allowing for the efficient construction of complex peptide sequences. The incorporation of pseudoproline residues facilitates the formation of stable secondary structures, which are essential for the biological function of peptides .
2. Drug Development
In pharmaceutical research, this compound plays a critical role in developing peptide-based drugs. Its ability to enhance the stability and bioavailability of therapeutic peptides makes it a key component in formulating drugs targeting specific pathways, particularly in metabolic disorders and cancer therapies .
3. Bioconjugation
The compound is employed in bioconjugation processes to attach peptides to various biomolecules. This application is vital for creating targeted drug delivery systems, improving the specificity and efficacy of therapeutic agents .
4. Protein Engineering
In protein engineering, this compound aids in modifying proteins to enhance their functionality and interaction with other biological molecules. This modification is crucial for understanding protein interactions and developing new therapeutic strategies .
Case Studies
Several studies have highlighted the effectiveness of this compound in various applications:
- Study on Peptide Stability : Research demonstrated that peptides synthesized with pseudoproline residues exhibited increased resistance to enzymatic degradation compared to their non-pseudoproline counterparts. This stability is particularly beneficial in therapeutic contexts where prolonged circulation times are desired .
- Development of Antidiabetic Peptides : A study focused on glucagon-like peptide analogs utilized this compound as a building block. The resulting peptides showed enhanced insulinotropic activity and improved pharmacokinetic profiles, making them promising candidates for diabetes treatment .
Applications Summary Table
| Application Area | Description |
|---|---|
| Peptide Synthesis | Key building block for constructing complex peptides using SPPS. |
| Drug Development | Enhances stability and bioavailability of therapeutic peptides targeting metabolic pathways. |
| Bioconjugation | Facilitates attachment of peptides to biomolecules for targeted drug delivery systems. |
| Protein Engineering | Modifies proteins to improve functionality and interaction studies essential for drug discovery. |
Q & A
Basic Question: What is the structural significance of the ψ(Me,Me)pro moiety in Fmoc-Glu(OtBu)-Thr(ψ(Me,Me)pro)-OH?
Methodological Answer:
The ψ(Me,Me)pro pseudoproline moiety introduces conformational constraints by forming a stable five-membered oxazolidine ring. This modification disrupts β-sheet formation during solid-phase peptide synthesis (SPPS), reducing peptide chain aggregation and improving solubility. The methyl groups (Me) enhance steric stability, ensuring efficient coupling in challenging sequences. Structural validation via NMR and mass spectrometry is critical to confirm the integrity of this modification .
Basic Question: How does Fmoc-Glu(OtBu)-Thr(ψ(Me,Me)pro)-OH enhance coupling efficiency in SPPS?
Methodological Answer:
The tert-butyl (OtBu) protection on the glutamic acid side chain prevents undesired side reactions, while the ψ(Me,Me)pro modification in threonine reduces steric hindrance and aggregation. This combination allows for higher coupling yields (e.g., >90% purity in analytical HPLC) compared to unprotected residues. Use coupling agents like HATU or PyBOP with DIEA to optimize activation, and monitor coupling completion via Kaiser tests or FTIR .
Advanced Question: What synthetic strategies are recommended when incorporating Fmoc-Glu(OtBu)-Thr(ψ(Me,Me)pro)-OH into aggregation-prone sequences?
Methodological Answer:
- Pre-Synthesis Planning : Replace problematic residues (e.g., Ser, Thr) with pseudoproline dipeptides to disrupt secondary structures.
- Coupling Optimization : Use double couplings with DIC/HOBt or TBTU/DIEA at elevated temperatures (40°C) to overcome steric hindrance.
- Resin Selection : ChemMatrix resin is preferred for highly hydrophobic sequences due to its superior swelling properties.
- Validation : Perform MALDI-TOF MS and LC-MS after each coupling step to detect deletions or truncations .
Table 1: Example of Coupling Efficiency Improvement Using Pseudoproline Dimers
| Condition | Purity (%) | Yield (%) |
|---|---|---|
| Standard SPPS | 70–80 | 25–30 |
| With ψ(Me,Me)pro Dipeptide | 90–95 | 40–45 |
| Data adapted from . |
Advanced Question: How can researchers resolve contradictions in NMR data for derivatives of Fmoc-Glu(OtBu)-Thr(ψ(Me,Me)pro)-OH?
Methodological Answer:
- Comparative Analysis : Cross-reference chemical shifts (δ) with published data for Fmoc-protected glutamic acid (e.g., δ 4.3–4.5 ppm for α-H) and ψ(Me,Me)pro (δ 1.2–1.4 ppm for methyl groups) .
- 2D NMR : Use HSQC and HMBC to resolve overlapping signals from the OtBu and pseudoproline groups.
- Synthetic Controls : Synthesize and analyze shorter peptide fragments to isolate spectral contributions from individual residues .
Advanced Question: What are the applications of Fmoc-Glu(OtBu)-Thr(ψ(Me,Me)pro)-OH in synthesizing peptides with post-translational modifications (PTMs)?
Methodological Answer:
This dipeptide is critical for synthesizing:
- Glycopeptides : The OtBu group on glutamic acid allows selective deprotection for glycosylation at later stages.
- Phosphopeptides : The pseudoproline moiety stabilizes Thr residues, enabling phosphorylation via kinase-mediated methods.
- Macrocyclic Peptides : Use the OtBu-protected Glu for lactamization or disulfide bond formation after deprotection .
Table 2: Key Applications in PTM Synthesis
| Application | Strategy | Reference |
|---|---|---|
| Glycosylation | Selective OtBu deprotection | |
| Phosphorylation | Pseudoproline-assisted folding | |
| Cyclization | Side-chain lactamization |
Advanced Question: How to troubleshoot low yields during SPPS when using Fmoc-Glu(OtBu)-Thr(ψ(Me,Me)pro)-OH?
Methodological Answer:
- Step 1 : Verify resin loading capacity (0.3–0.7 mmol/g) and pre-swelling in DMF or NMP.
- Step 2 : Ensure complete Fmoc deprotection using 20% piperidine in DMF (2 × 5 min).
- Step 3 : For stubborn couplings, employ microwave-assisted synthesis (30–50 W, 50°C) or ultrasonic agitation.
- Step 4 : Analyze crude peptides via LC-MS to identify truncations and adjust coupling times or reagent ratios .
Basic Question: What analytical methods are recommended for quality control of Fmoc-Glu(OtBu)-Thr(ψ(Me,Me)pro)-OH?
Methodological Answer:
- HPLC : Use a C18 column with a gradient of 0.1% TFA in water/acetonitrile. Target ≥95% purity (retention time: 12–15 min).
- Mass Spectrometry : Confirm molecular weight (566.64 Da) with ESI-MS or MALDI-TOF.
- Chiral Analysis : Validate enantiomeric purity (>99.8%) via chiral HPLC or capillary electrophoresis .
Advanced Question: How does Fmoc-Glu(OtBu)-Thr(ψ(Me,Me)pro)-OH compare to other pseudoproline dipeptides in SPPS?
Methodological Answer:
- Steric vs. Solubility Trade-offs : ψ(Me,Me)pro offers better solubility than ψ(Me,H)pro but may introduce slight steric hindrance.
- Coupling Efficiency : Compared to Fmoc-Ser(ψ(Me,Me)pro)-OH, the Thr variant improves yields in hydrophobic sequences by 15–20%.
- Cost-Effectiveness : Bulk synthesis reduces costs to ~$1,378/kg, comparable to standard Fmoc-amino acids .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
